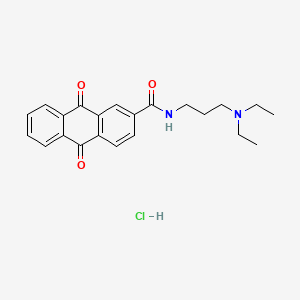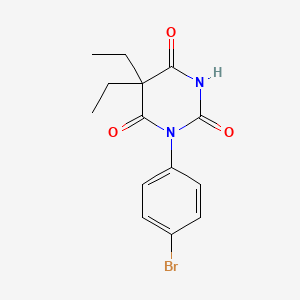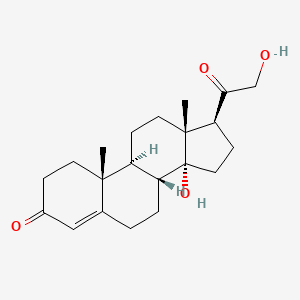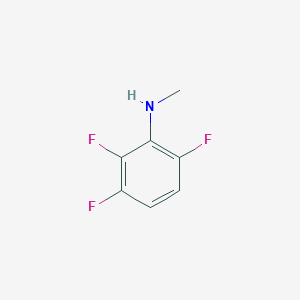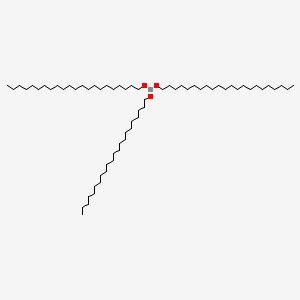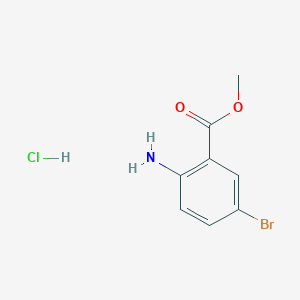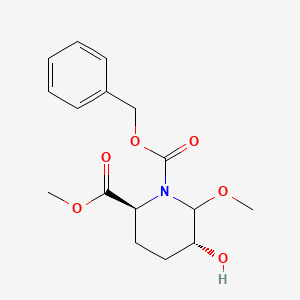![molecular formula C8H8O3S B13804341 (1R,7S)-10-oxa-4-thiatricyclo[5.2.1.02,6]decane-3,5-dione](/img/structure/B13804341.png)
(1R,7S)-10-oxa-4-thiatricyclo[5.2.1.02,6]decane-3,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,7S)-10-oxa-4-thiatricyclo[52102,6]decane-3,5-dione is a complex organic compound characterized by a unique tricyclic structure containing oxygen and sulfur atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,7S)-10-oxa-4-thiatricyclo[5.2.1.02,6]decane-3,5-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the tricyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques, such as chromatography, is essential to isolate the desired product from reaction mixtures.
化学反応の分析
Types of Reactions
(1R,7S)-10-oxa-4-thiatricyclo[5.2.1.02,6]decane-3,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols or alcohols.
科学的研究の応用
(1R,7S)-10-oxa-4-thiatricyclo[5.2.1.02,6]decane-3,5-dione has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects, such as antimicrobial or anticancer properties, is ongoing.
Industry: It is utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which (1R,7S)-10-oxa-4-thiatricyclo[5.2.1.02,6]decane-3,5-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play crucial roles in biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
Thiazoles: These compounds share a sulfur-containing ring structure and exhibit diverse biological activities.
Triazoles: Known for their wide range of pharmacological properties, triazoles are structurally similar but differ in their nitrogen content.
Oxazoles: These compounds contain an oxygen atom in their ring structure and are used in various chemical and pharmaceutical applications.
Uniqueness
(1R,7S)-10-oxa-4-thiatricyclo[52102,6]decane-3,5-dione is unique due to its tricyclic structure, which imparts distinct chemical and biological properties
特性
分子式 |
C8H8O3S |
|---|---|
分子量 |
184.21 g/mol |
IUPAC名 |
(1R,7S)-10-oxa-4-thiatricyclo[5.2.1.02,6]decane-3,5-dione |
InChI |
InChI=1S/C8H8O3S/c9-7-5-3-1-2-4(11-3)6(5)8(10)12-7/h3-6H,1-2H2/t3-,4+,5?,6? |
InChIキー |
CKSGDNACNWITHQ-LAXKNYFCSA-N |
異性体SMILES |
C1C[C@H]2C3C([C@@H]1O2)C(=O)SC3=O |
正規SMILES |
C1CC2C3C(C1O2)C(=O)SC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B13804266.png)

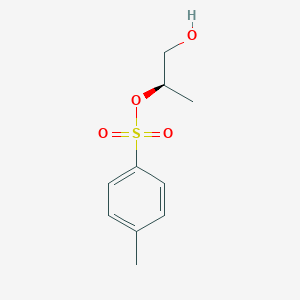
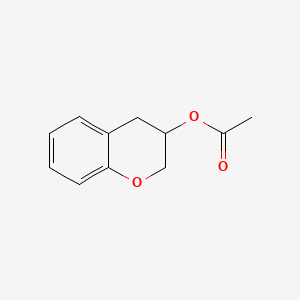
![2-ethyl-6-methyl-5,7-dihydro-4H-furo[2,3-c]pyridine](/img/structure/B13804292.png)
